Bromoacetanilide is classified under the category of halogenated aromatic compounds. It is synthesized from acetanilide, which itself is derived from aniline through an acetylation process. The compound can be sourced from various synthetic routes, notably through electrophilic aromatic substitution reactions involving bromination.
The synthesis of 4-bromoacetanilide typically involves two main steps:
The yield from this synthesis can vary, with reported yields around 63% to 68%, depending on the specific conditions used .
The molecular formula of 4-bromoacetanilide is with a molecular weight of approximately 214 g/mol. The structure consists of:
Using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, researchers can confirm the identity and purity of bromoacetanilide by analyzing characteristic peaks corresponding to functional groups present in its structure .
4-Bromoacetanilide participates in various chemical reactions due to its functional groups:
These reactions are significant for further synthetic applications in medicinal chemistry and materials science.
The mechanism by which 4-bromoacetanilide exerts its pharmacological effects is primarily through inhibition of cyclooxygenase enzymes, which play a crucial role in prostaglandin synthesis. This inhibition leads to reduced inflammation and pain relief, making it useful as an analgesic and antipyretic agent.
The compound's action involves binding to cyclooxygenase enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins, which are mediators of pain and fever. This mechanism highlights its role in pain management therapies .
Bromoacetanilide has several important applications:
Bromoacetanilide represents a significant halogenated organic compound characterized by the presence of bromine attached to the phenyl ring of acetanilide. This molecule serves as a versatile intermediate in synthetic organic chemistry and pharmaceutical manufacturing. Its structural features combine an aromatic system with a polar amide functional group, creating distinct physicochemical properties that facilitate diverse chemical transformations. Bromoacetanilide exists in three isomeric forms (ortho, meta, para), with para-bromoacetanilide being the most extensively studied and utilized in industrial applications due to its symmetrical structure and enhanced stability [2] [8].
The fundamental molecular formula of bromoacetanilide is C₈H₈BrNO, with a molecular mass of 214.06 g/mol. Para-bromoacetanilide (IUPAC name: N-(4-bromophenyl)acetamide; CAS Registry Number: 103-88-8) crystallizes as white to beige plates or flakes with a characteristic melting point of 168°C and a density of 1.717 g/cm³. The molecule exhibits limited water solubility (insoluble in cold water, sparingly soluble in hot water) but demonstrates moderate solubility in polar organic solvents like ethanol and methanol, and higher solubility in benzene, chloroform, and ethyl acetate [2] [7] [8].
Table 1: Fundamental Physicochemical Properties of Para-Bromoacetanilide
Property | Value |
---|---|
Molecular Formula | C₈H₈BrNO |
Molecular Weight | 214.06 g/mol |
Melting Point | 168°C |
Density | 1.717 g/cm³ |
Water Solubility | <0.56 g/100mL (25°C) |
Ethanol Solubility | Moderately soluble |
XLogP3 | 2.3 (Predicted octanol-water partition coefficient) |
Spectroscopic analyses reveal intricate structural details. Density Functional Theory (DFT) computations at the B3LYP/6-311++G(d,p) level demonstrate that the benzene ring and acetamide group exist in a nearly planar configuration, with the bromine atom creating a significant dipole moment (4.0 Debye). The amide C=O bond length calculates at 1.224Å (experimental: 1.235Å), while the C-Br bond measures approximately 1.898Å. Natural Bond Orbital analysis indicates substantial electron delocalization across the amide group and aromatic system, with the bromine substituent exerting a strong electron-withdrawing effect on the ring [6].
Para-bromoacetanilide was first synthesized in 1874 through electrophilic bromination of acetanilide using bromine in acetic acid, as reported by Remmers. This reaction exemplifies regioselective aromatic substitution where the para position is preferentially attacked due to the moderate activating effect of the acetamido group (-NHCOCH₃). The traditional preparation method remains practically unchanged and continues to serve as a laboratory demonstration of electrophilic aromatic substitution mechanisms [7] [8].
During the late 19th century, para-bromoacetanilide entered medical practice under trade names including Antisepsin, Asepsin, and Bromoantifebrin as an analgesic and antipyretic agent. Though its therapeutic use was eventually discontinued due to toxicological concerns (particularly methemoglobinemia), its historical significance lies in being among the earliest aniline derivatives explored systematically for pharmacological effects. This research trajectory ultimately contributed to developing safer derivatives like acetaminophen [8] [9].
Table 2: Historical Development Timeline of Para-Bromoacetanilide
Year | Development Milestone |
---|---|
1874 | First synthesis by Remmers via bromination of acetanilide |
1886 | Introduction as Antifebrin (analgesic/antipyretic) |
1948 | Metabolic studies revealing conversion to active metabolites |
1959 | Patent for improved synthesis methods (Knowles and Alt) |
21st C | Applications in coordination chemistry and materials science |
In contemporary chemistry, para-bromoacetanilide serves as a crucial synthetic building block. Its bromine atom undergoes efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille reactions), enabling the construction of complex biaryl systems prevalent in pharmaceuticals and agrochemicals. The acetamide group provides both steric bulk and electronic modulation, facilitating regioselective transformations while protecting the amine functionality during multistep syntheses [4] [6].
Pharmaceutically, para-bromoacetanilide functions as a key precursor for sulfa drugs through conversion to 4-acetamidobenzenesulfonyl chloride. Its derivatives exhibit biological potential, particularly N-[4-[bis(2-bromoethyl)amino]phenyl]acetamide, which demonstrates alkylating properties relevant to anticancer research. This compound can modify DNA structure and inhibit uncontrolled cell division, positioning it as a candidate for cancer therapy development. Additionally, gadolinium(III) complexes incorporating bromoacetanilide-derived ligands show promise in diagnostic imaging applications [5] [7] [8].
Analytically, para-bromoacetanilide functions as an internal standard in environmental and pharmaceutical analysis, particularly for quantifying phenylurea herbicides and their transformation products in biological samples. Its structural similarity to analytes coupled with distinct chromatographic behavior makes it valuable for accurate quantification in complex matrices [7].
Synthetic Applications Flowchart:Bromoacetanilide → Pd-catalyzed cross-coupling → Biaryl intermediates → Pharmaceuticals/AgrochemicalsBromoacetanilide → Sulfonation → 4-Acetamidobenzenesulfonyl chloride → Sulfa drugsBromoacetanilide → Alkylation → N-[4-[Bis(2-bromoethyl)amino]phenyl]acetamide → Anticancer candidates
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7